

Application Notes & Protocols: Evaluating the Efficacy of ST362 in Xenograft Mouse Models

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Compound of Interest

Compound Name: ST362

Cat. No.: B611019

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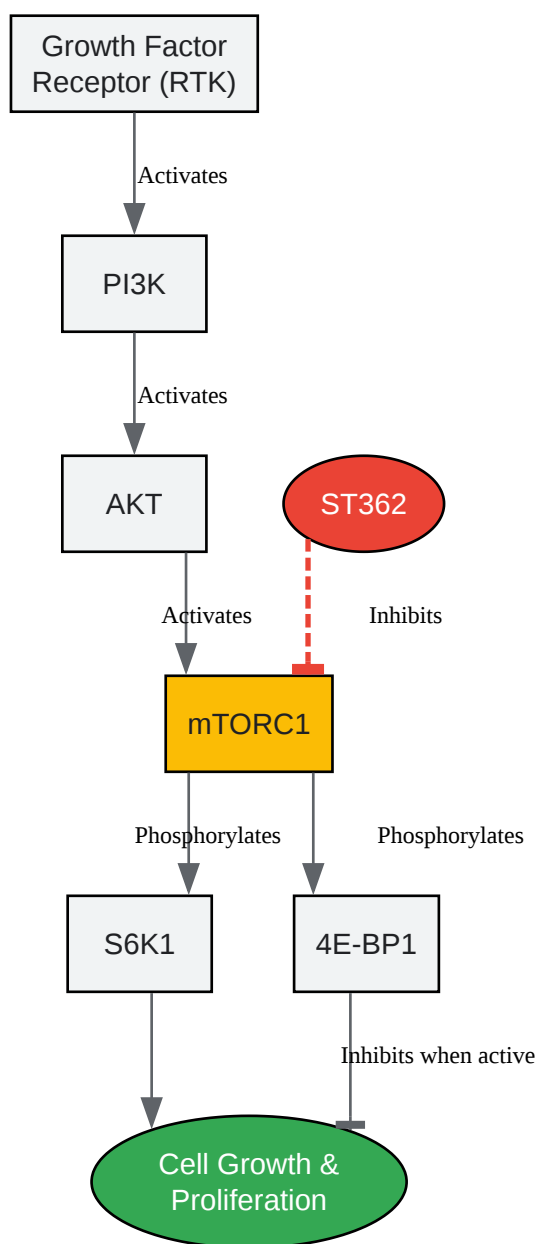
For Researchers, Scientists, and Drug Development Professionals

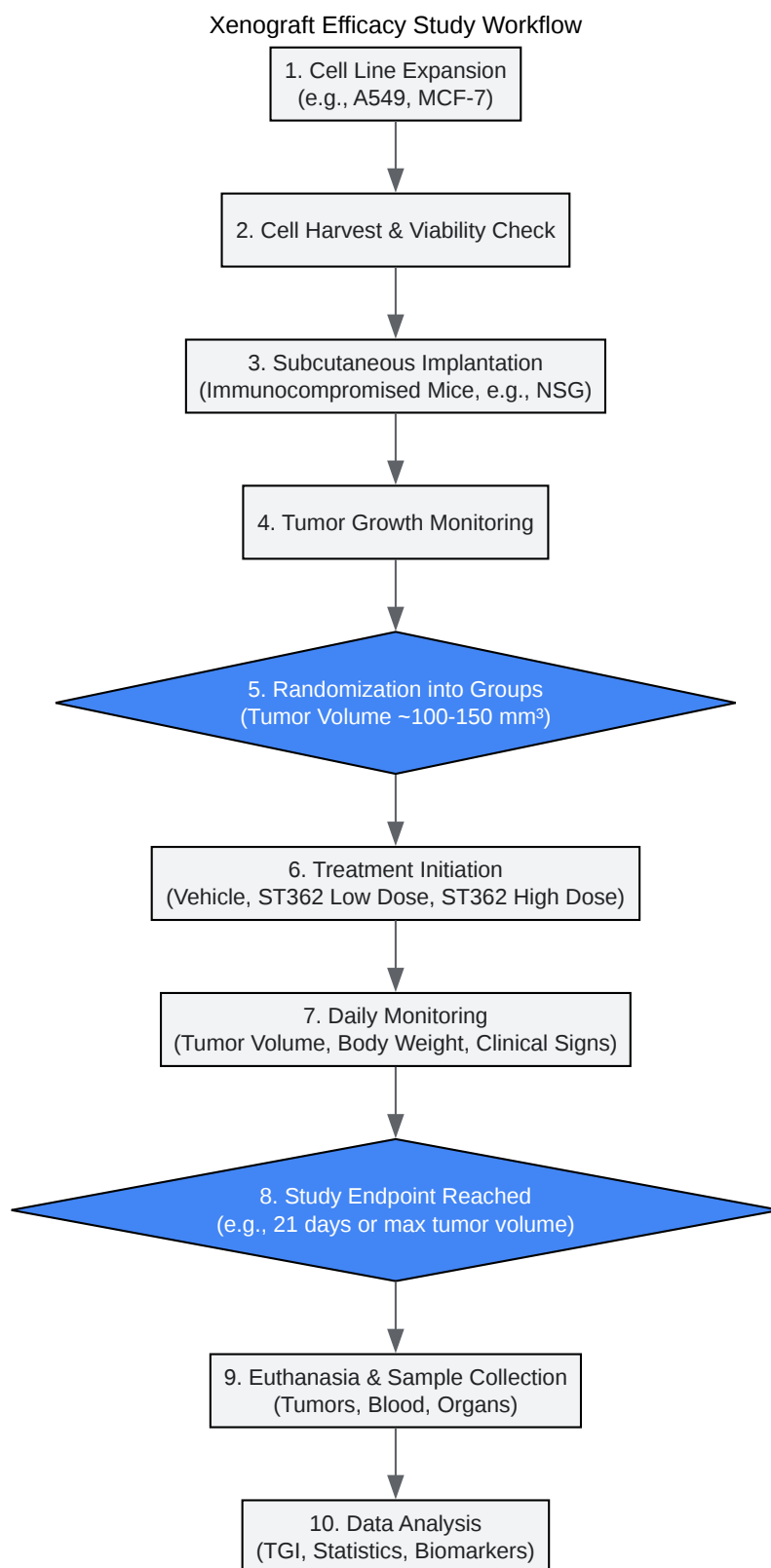
Introduction

ST362 is a novel, potent, and selective small molecule inhibitor targeting the mammalian Target of Rapamycin (mTOR), a critical serine/threonine kinase. The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. These application notes provide a comprehensive protocol for evaluating the in vivo anti-tumor efficacy of **ST362** using subcutaneous xenograft mouse models, a crucial step in the preclinical drug development pipeline. The following sections detail the hypothetical mechanism of **ST362**, experimental workflows, detailed protocols for study execution, and methods for data presentation and interpretation.

Hypothetical Mechanism of Action: ST362 as an mTOR Inhibitor

ST362 is designed to inhibit the kinase activity of mTOR, which exists in two distinct multiprotein complexes: mTORC1 and mTORC2. By inhibiting mTOR, **ST362** is hypothesized to block the phosphorylation of key downstream effectors, including S6K1 and 4E-BP1. This action disrupts protein synthesis and cell cycle progression, ultimately leading to a cytostatic effect on tumor cells, inhibiting their growth and proliferation.





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